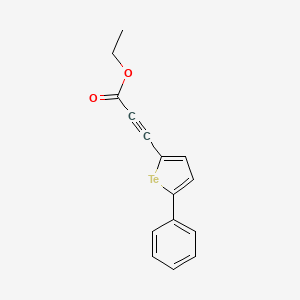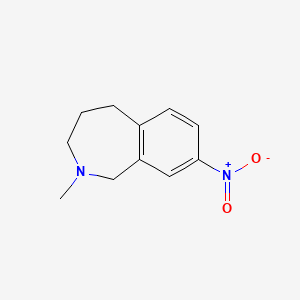
2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a methyl group at the second position and a nitro group at the eighth position. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the nitration of a precursor benzazepine compound. One common method includes the nitration of 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2-Methyl-8-amino-2,3,4,5-tetrahydro-1H-2-benzazepine.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex benzazepine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The nitro group can participate in redox reactions, potentially influencing the compound’s binding affinity and activity at these receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter release and receptor activity .
Comparaison Avec Des Composés Similaires
2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Nitro-2,3,4,5-tetrahydro-1H-2-benzazepine: Lacks the methyl group, which may affect its binding properties and pharmacokinetics.
2,3,4,5-Tetrahydro-1H-2-benzazepine: The parent compound without any substituents, used as a reference for studying the effects of various functional groups.
Uniqueness: The presence of both the methyl and nitro groups in 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .
Propriétés
Numéro CAS |
918900-56-8 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-methyl-8-nitro-1,3,4,5-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C11H14N2O2/c1-12-6-2-3-9-4-5-11(13(14)15)7-10(9)8-12/h4-5,7H,2-3,6,8H2,1H3 |
Clé InChI |
FYKGJTBCKZERNI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


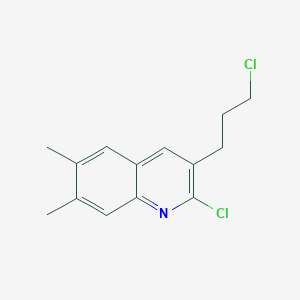
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
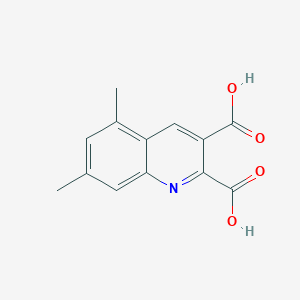
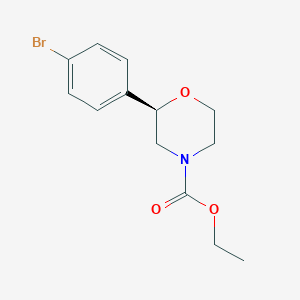


![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
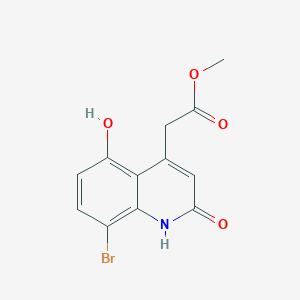
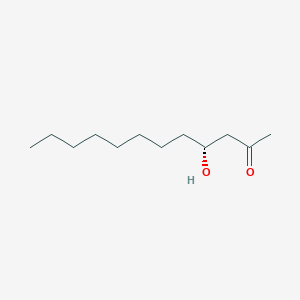
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
![2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B12632997.png)
